molecular formula C27H17NO2 B14515815 9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate CAS No. 62679-32-7

9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate

Cat. No.: B14515815
CAS No.: 62679-32-7
M. Wt: 387.4 g/mol
InChI Key: PDAFBLKPJBDFJE-UHFFFAOYSA-N
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Description

9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate is a complex organic compound that features a fluorenyl group, a cyano group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of fluorenylmethanol with a suitable cyano and naphthyl precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.

    Industry: Used in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • 9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
  • ®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid

Uniqueness

9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

62679-32-7

Molecular Formula

C27H17NO2

Molecular Weight

387.4 g/mol

IUPAC Name

9H-fluoren-9-yl 2-cyano-3-naphthalen-1-ylprop-2-enoate

InChI

InChI=1S/C27H17NO2/c28-17-20(16-19-10-7-9-18-8-1-2-11-21(18)19)27(29)30-26-24-14-5-3-12-22(24)23-13-4-6-15-25(23)26/h1-16,26H

InChI Key

PDAFBLKPJBDFJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)OC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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